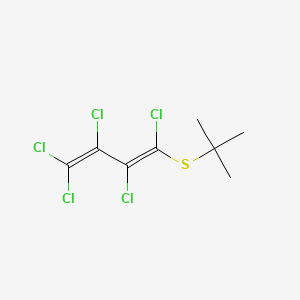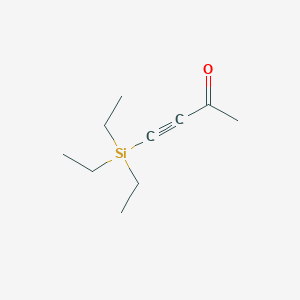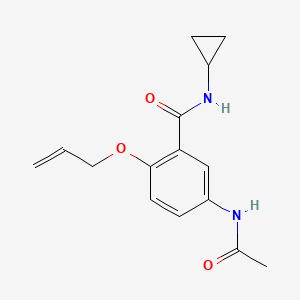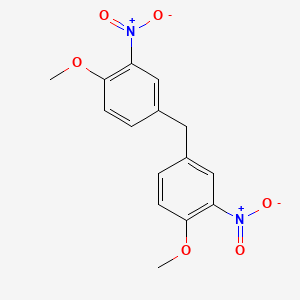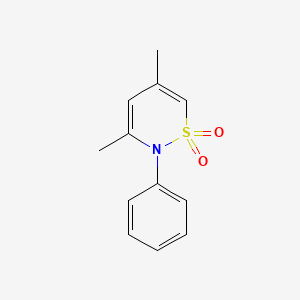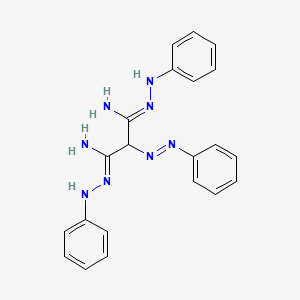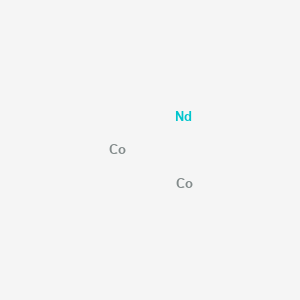
Cobalt--neodymium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt–neodymium (2/1) is an intermetallic compound composed of cobalt and neodymium in a 2:1 ratio. This compound is known for its unique magnetic properties and is used in various high-tech applications, including permanent magnets and catalysts. The combination of cobalt and neodymium results in a material with enhanced magnetic and catalytic properties, making it valuable in both industrial and scientific research contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt–neodymium (2/1) can be synthesized through various methods, including:
Recurrent Deposition-Precipitation Method: This method involves the deposition of cobalt onto a neodymium oxide support, followed by a reduction process to form the intermetallic compound.
Hydrothermal Method: In this method, cobalt and neodymium precursors are reacted in an aqueous solution under high temperature and pressure to form the compound.
Industrial Production Methods
Industrial production of cobalt–neodymium (2/1) typically involves large-scale synthesis using methods such as the recurrent deposition-precipitation method, which allows for precise control over the composition and properties of the final product .
Chemical Reactions Analysis
Types of Reactions
Cobalt–neodymium (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt and neodymium oxides.
Reduction: Reduction reactions can convert cobalt and neodymium oxides back to the intermetallic compound.
Substitution: The compound can undergo substitution reactions where other elements replace cobalt or neodymium in the structure.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction and oxygen for oxidation. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include cobalt and neodymium oxides, as well as various substituted intermetallic compounds depending on the specific reagents and conditions used .
Scientific Research Applications
Cobalt–neodymium (2/1) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including ammonia synthesis and hydrogen evolution reactions
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of high-performance permanent magnets and other advanced materials.
Mechanism of Action
The mechanism by which cobalt–neodymium (2/1) exerts its effects is primarily related to its magnetic and catalytic properties. The compound’s unique structure allows it to interact with various molecular targets and pathways, enhancing its effectiveness in applications such as catalysis and magnetic resonance imaging. For example, in catalytic applications, the compound’s surface properties facilitate the adsorption and activation of reactants, leading to increased reaction rates and selectivity .
Comparison with Similar Compounds
Cobalt–neodymium (2/1) can be compared with other similar intermetallic compounds, such as:
Neodymium–iron–boron (NdFeB): Known for its strong magnetic properties, NdFeB is widely used in permanent magnets.
Samarium–cobalt (SmCo): Another high-performance magnetic material, SmCo is known for its excellent magnetic properties at high temperatures.
These comparisons highlight the unique combination of properties that make cobalt–neodymium (2/1) a valuable material in various applications.
Properties
CAS No. |
12017-34-4 |
|---|---|
Molecular Formula |
Co2Nd |
Molecular Weight |
262.11 g/mol |
IUPAC Name |
cobalt;neodymium |
InChI |
InChI=1S/2Co.Nd |
InChI Key |
CDCZEVMCTOMHKH-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


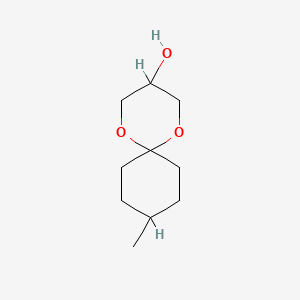

![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)
![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
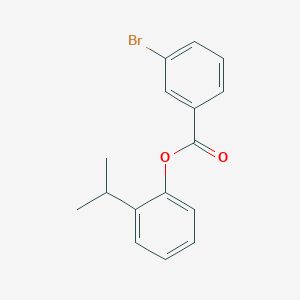
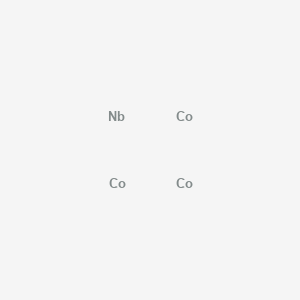
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
